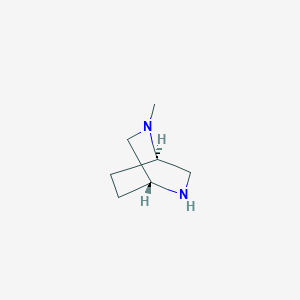

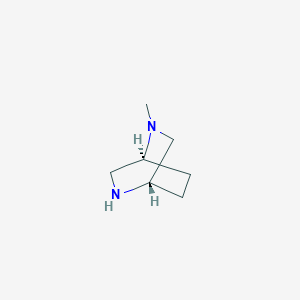

(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

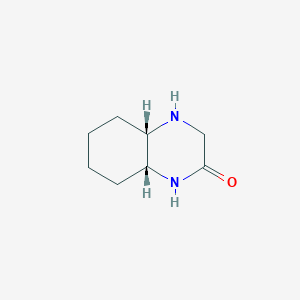

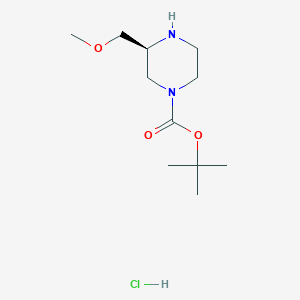

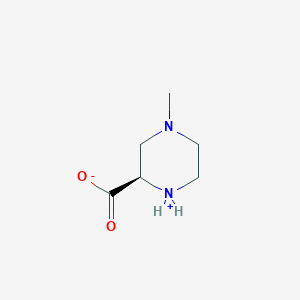

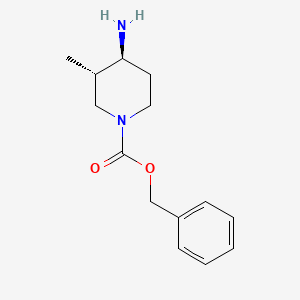

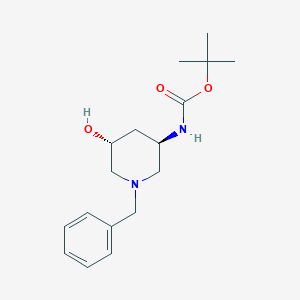

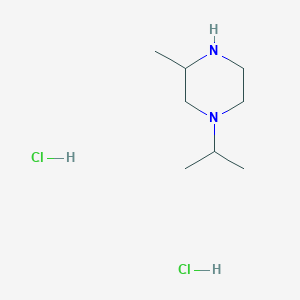

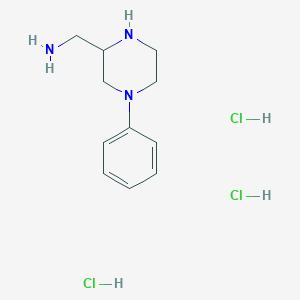

The synthesis of “(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane” involves several steps. The key common intermediate in the two routes was a chiral bicyclic lactone, which was readily synthesized following the previous synthesis of relebactam from optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA) . The desired (R,R) enantiomer for incorporation into MRK A required inversion of both stereocenters of the bicyclic lactone intermediate, which was accomplished by epimerization via a crystallization-induced diastereomer transformation process followed by a key Ti(OiPr)4-mediated intramolecular SN2 ring closure .Molecular Structure Analysis

The molecular structure of “(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane” is complex. It is a type of 2-oxabicyclo[2.1.1]hexane . Crystallographic analysis revealed that these structures and the ortho-substituted phenyl ring indeed have similar geometric properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane” are complex and require precise control. The key common intermediate in the two routes was a chiral bicyclic lactone . The desired (R,R) enantiomer for incorporation into MRK A required inversion of both stereocenters of the bicyclic lactone intermediate, which was accomplished by epimerization via a crystallization-induced diastereomer transformation process followed by a key Ti(OiPr)4-mediated intramolecular SN2 ring closure .Wissenschaftliche Forschungsanwendungen

Biocatalysis and Enzymatic Reduction

(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.2]octane: has been studied for its bioreduction potential. Researchers have found that genetically engineered Saccharomyces cerevisiae (baker’s yeast) strains overexpressing specific carbonyl reductases can efficiently reduce the diketones derived from this compound to their corresponding hydroxyketones. For instance:

- The yeast strain overexpressing the reductase encoded by YMR226c demonstrated high efficiency in reducing diketones 1 and 2 to hydroxyketones 3–6 with excellent enantiomeric excesses .

Synthetic Chemistry and Medicinal Chemistry

The bicyclo[2.2.2]octane scaffold is an interesting building block for synthetic chemistry. Its unique three-dimensional structure can be harnessed for designing novel bioactive compounds. Researchers are exploring its potential in drug discovery and development. For example:

- Incorporating bicyclo[2.2.2]octane motifs into drug candidates may enhance their binding affinity or improve metabolic stability .

Chiral Ligands and Asymmetric Synthesis

Chiral ligands derived from bicyclo[2.2.2]octane can serve as catalysts in asymmetric synthesis. Their rigid and conformationally constrained structures contribute to high selectivity. Applications include:

- Enantioselective transformations, such as asymmetric hydrogenation or allylic substitution reactions .

Materials Science and Supramolecular Chemistry

Bicyclo[2.2.2]octane-based molecules can participate in host-guest interactions and self-assembly. Researchers explore their use in:

Natural Product Synthesis

The bicyclo[2.2.2]octane framework appears in various natural products. Researchers study its role in total synthesis, aiming to access complex molecules. For instance:

Physical Organic Chemistry

Understanding the reactivity and conformational behavior of bicyclo[2.2.2]octane derivatives contributes to physical organic chemistry. Researchers investigate:

Zukünftige Richtungen

The development of stereoselective synthesis routes for “(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane” and similar compounds represents a significant advancement in the field of medicinal chemistry . This work suggests an opportunity for chemists to replace the ortho-substituted phenyl ring in bioactive compounds with saturated bioisosteres in medicinal chemistry and agrochemistry .

Eigenschaften

IUPAC Name |

(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-9-5-6-2-3-7(9)4-8-6/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIMUJOQZCMEFY-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC1CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2CC[C@@H]1CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B8190170.png)